2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Overview
Description
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: is an organic compound with the molecular formula C11H14Cl2 It is a derivative of mesitylene, where two of the methyl groups are substituted with chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene typically involves the chloromethylation of mesitylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the substitution of the methyl groups with chloromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the fully reduced hydrocarbon.
Scientific Research Applications
Chemistry: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential biological activities. They are used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
2,4-Bis(iodomethyl)-1,3,5-trimethylbenzene: Similar structure but with iodomethyl groups.
2,4-Bis(methyl)-1,3,5-trimethylbenzene: Lacks the halogen substituents, making it less reactive.
Uniqueness: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is unique due to the presence of chloromethyl groups, which impart significant reactivity
Properties
IUPAC Name |
2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDJDCLOQRCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075093 | |
Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-17-7 | |
Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1585-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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